molecular formula C10H12N4Na2O11P2 B13390720 disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B13390720
M. Wt: 472.15 g/mol
InChI Key: MYSOKTVZCUBKOZ-UHFFFAOYSA-L
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Description

Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a phosphorylated nucleotide derivative characterized by a purine base (6-oxo-1H-purin-9-yl) linked to a ribose-like oxolane ring and a bis-phosphorylated chain. This compound is structurally analogous to adenosine diphosphate (ADP) but features a modified purine moiety and distinct phosphate linkages. Its disodium salt form enhances solubility, making it suitable for biochemical applications, including enzymatic studies and nucleotide analog research .

Properties

IUPAC Name

disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSOKTVZCUBKOZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4Na2O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of the corresponding nucleoside. This process can be achieved through the reaction of the nucleoside with phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale phosphorylation reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield. The final product is typically obtained as a white to off-white powder or crystalline solid.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can modify the purine ring or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various phosphorylated nucleoside derivatives, which can have different biological activities and applications.

Scientific Research Applications

Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is widely used in scientific research due to its role in:

    Chemistry: As a reagent in the synthesis of nucleotides and nucleic acids.

    Biology: In studies of DNA and RNA synthesis, as well as enzyme-substrate interactions.

    Medicine: As a potential therapeutic agent in antiviral and anticancer research.

    Industry: In the production of flavor enhancers and food additives.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and nucleic acids. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. The phosphorylated form can be incorporated into DNA or RNA, affecting their synthesis and function. The molecular targets include polymerases, kinases, and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Observations :

Purine Modifications :

  • The target compound’s 6-oxo-purine differs from ADP’s adenine and FADH’s isoalloxazine-linked adenine. This substitution reduces its role in energy transfer but may enhance specificity in enzyme binding .
  • AR-C67085 features a propylsulfanyl group on the purine, enhancing receptor antagonism by increasing hydrophobicity and steric hindrance .

Phosphate Linkages :

  • The bis-phosphorylated chain in the target compound resembles ADP but lacks the terminal high-energy phosphate bond critical for ATP/ADP energy cycling .
  • FADH includes a unique ribitol-phosphate-isoalloxazine structure, enabling redox activity via the flavin moiety .

AR-C67085 and related P2Y antagonists are tailored for therapeutic applications (e.g., antiplatelet agents), whereas the target compound is primarily a research tool .

Physicochemical Properties

Table 2: Solubility and Molecular Weight Comparison
Compound Name Molecular Weight (g/mol) Solubility (Water) Charge at pH 7.4
Target Compound ~785 (disodium salt) High (due to disodium) −3 (triphosphate)
ADP 427.20 Moderate −3
FADH 829.52 Low (hydrophobic moieties) −4
AR-C67085 785.28 Low (chlorinated groups) −2
Key Observations :
  • The disodium salt of the target compound improves aqueous solubility compared to neutral analogs like AR-C67085, which contains hydrophobic dichloromethyl groups .
  • FADH’s lower solubility arises from its bulky isoalloxazine ring, limiting its use in aqueous systems without solubilizing agents .

Biological Activity

Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound that incorporates a disodium phosphate moiety linked to a purine derivative. This unique structure suggests significant potential for biological activity, particularly in nucleotide metabolism and cellular signaling pathways.

Chemical Structure and Properties

The compound's molecular formula is C21H27N7Na2O17P3C_{21}H_{27}N_7Na_2O_{17}P_3, with a molecular weight of approximately 765.39 g/mol. The presence of the purine base and the hydroxymethylated sugar moiety contributes to its biochemical properties, positioning it as a potential analog to naturally occurring nucleotides.

1. Nucleotide Metabolism

This compound may mimic the biological functions of nucleotides such as ATP and GTP. These compounds are crucial for cellular energy transfer and signaling processes, including:

  • Energy Transfer : Similar to ATP, this compound could play a role in energy metabolism.
  • Cell Signaling : Its structural similarity to cyclic AMP (cAMP) suggests potential involvement in signal transduction pathways.

2. Enzyme Substrate Potential

Preliminary studies indicate that this compound might act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Its interaction with enzymes such as kinases and phosphatases could influence various cellular pathways.

Case Studies

  • Antinociceptive Activity : Research has shown that compounds structurally related to this disodium phosphate derivative exhibit antinociceptive effects through adenosine A1 receptor (A1AR) agonism. For instance, studies demonstrated that modifications at the purine moiety could enhance binding affinities to A1AR, suggesting similar potential for the compound in pain modulation .
  • Cellular Pathway Influence : Initial investigations into the compound's effects on cellular signaling pathways revealed that it could modulate cAMP levels, impacting downstream signaling events critical for various physiological responses .

Comparative Analysis

Compound NameStructureBiological Role
Adenosine Triphosphate (ATP)ATP StructureEnergy currency of the cell
Cyclic Adenosine Monophosphate (cAMP)cAMP StructureSecond messenger in signaling pathways
This compoundTBDPotential roles in nucleotide metabolism

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